4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide
Overview
Description
4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide (DMC) is a chemical compound that has caught the attention of researchers in various fields due to its unique properties1. Its molecular formula is C9H15F2NO2 and it has a molecular weight of 207.22 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide.Molecular Structure Analysis
The molecular structure of 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide consists of 9 carbon atoms, 15 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms1.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide.Physical And Chemical Properties Analysis
The physical and chemical properties of 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide are not well-documented in the sources I found.Scientific Research Applications
1. Radiosynthesis for Brain Imaging
4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide is used in the development of radiofluorination methods, specifically for the preparation of [(18) F]Mefway. This compound is utilized in PET imaging to study brain serotonin 1A receptors. A study optimized the radiosynthesis process for [(18) F]Mefway using a fully automated system, achieving high radiochemical yield and purity, suitable for clinical application (Choi et al., 2013).
2. PET Imaging Comparisons
In a comparison study, 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide derivatives were used to create 18F-Mefway, a PET radioligand. This study compared 18F-Mefway with 18F-FCWAY in terms of quantifying 5-HT1A receptors in human subjects. The study revealed differences in regional uptake and resistance to in vivo defluorination between the two radioligands (Choi et al., 2015).
3. Synthesis of Precursor for Radiopharmaceuticals
Another application involves the efficient synthesis of a precursor for [18F]Mefway, which is significant for imaging 5-HT1A receptors. The study addressed challenges in the synthesis process, improving the overall yield and efficiency for radiopharmaceutical development (Choi et al., 2010).
4. Molecular Structure and Spectroscopy Analysis
The compound is also used in the study of molecular structures and spectroscopy. For instance, its derivative, Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate, was analyzed for its vibrational wavenumbers, molecular structure, and non-linear optical properties using spectroscopic techniques (Mary et al., 2014).
Safety And Hazards
The safety and hazards associated with 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide are not specified in the sources I found.
Future Directions
The future directions for the research and application of 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide are not clear from the information available.
properties
IUPAC Name |
4,4-difluoro-N-methoxy-N-methylcyclohexane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO2/c1-12(14-2)8(13)7-3-5-9(10,11)6-4-7/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDRGVWTVHQUOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CCC(CC1)(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide | |
CAS RN |
917383-03-0 | |
Record name | 4,4-difluoro-N-methoxy-N-methylcyclohexane-1-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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